molecular formula C18H14N4O2 B12551787 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 142271-99-6

2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No.: B12551787
CAS No.: 142271-99-6
M. Wt: 318.3 g/mol
InChI Key: RFOPATMABWLTDB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine is a heterocyclic compound that belongs to the imidazo[1,2-a][1,8]naphthyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free approaches, are often emphasized in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The presence of the nitrophenyl group makes it susceptible to oxidation reactions.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include nitro derivatives with higher oxidation states.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted imidazo[1,2-a][1,8]naphthyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazo[1,2-a][1,8]naphthyridine core can interact with DNA and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

142271-99-6

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

2,4-dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine

InChI

InChI=1S/C18H14N4O2/c1-11-9-12(2)19-18-13(11)7-8-17-20-15(10-21(17)18)14-5-3-4-6-16(14)22(23)24/h3-10H,1-2H3

InChI Key

RFOPATMABWLTDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=NC(=CN32)C4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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